2-Propyl-2,3-dihydro-1H-indene-4,7-diamine
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Overview
Description
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with a unique structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and the use of catalysts to facilitate the reaction. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar in structure but with different substituents.
4,7-Dimethyl-2,3-dihydro-1H-indene: Another indene derivative with different functional groups
Uniqueness
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine is unique due to its specific propyl and diamine substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
917805-34-6 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-propyl-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C12H18N2/c1-2-3-8-6-9-10(7-8)12(14)5-4-11(9)13/h4-5,8H,2-3,6-7,13-14H2,1H3 |
InChI Key |
CXMJJTGBJQPRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=C(C=CC(=C2C1)N)N |
Origin of Product |
United States |
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